3-[(3-Pyrazol-1-ylphenyl)methylamino]benzenesulfonamide
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Overview
Description
3-[(3-Pyrazol-1-ylphenyl)methylamino]benzenesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Pyrazol-1-ylphenyl)methylamino]benzenesulfonamide typically involves the reaction of a suitable chalcone with hydrazine hydrate in the presence of acetic acid. The reaction is carried out under reflux conditions in ethanol, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Pyrazol-1-ylphenyl)methylamino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
3-[(3-Pyrazol-1-ylphenyl)methylamino]benzenesulfonamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for potential anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-Pyrazol-1-ylphenyl)methylamino]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application, such as its role as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A well-known anti-inflammatory drug with a similar pyrazole structure.
Phenylbutazone: Another anti-inflammatory agent with a pyrazole moiety.
Rimonabant: An anti-obesity agent containing a pyrazole ring.
Uniqueness
3-[(3-Pyrazol-1-ylphenyl)methylamino]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazole derivatives .
Properties
IUPAC Name |
3-[(3-pyrazol-1-ylphenyl)methylamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c17-23(21,22)16-7-2-5-14(11-16)18-12-13-4-1-6-15(10-13)20-9-3-8-19-20/h1-11,18H,12H2,(H2,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPKGBNWSWIBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)CNC3=CC(=CC=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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